molecular formula C13H10BrFN2O3 B2654551 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol CAS No. 868256-48-8

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol

Cat. No. B2654551
CAS RN: 868256-48-8
M. Wt: 341.136
InChI Key: PAVKOPJNZMQEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is a chemical compound with the linear formula C13H10BrFN2O3 . It has a molecular weight of 341.139 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is defined by its linear formula C13H10BrFN2O3 . The average mass of the molecule is 341.133 Da .

Scientific Research Applications

Antimicrobial Agents

Compounds incorporating bromo, fluoro, and nitro groups, akin to the molecular structure of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol, have been synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, often surpassing that of reference drugs, showcasing their potential as novel antimicrobial agents (Liaras et al., 2011).

Organic Synthesis

The molecule's structural components are instrumental in organic synthesis. For example, 2-Fluoro-4-bromobiphenyl, sharing similar halogenated features, is a key intermediate in synthesizing anti-inflammatory and analgesic compounds. This highlights the role of such halogenated compounds in pharmaceutical manufacturing, providing a practical synthesis route that could be adapted for producing related molecules (Qiu et al., 2009).

Nitration Reactions

The presence of bromo and nitro groups facilitates nitration reactions, which are crucial in organic chemistry for adding nitro groups to aromatic rings. This process is essential for creating a wide range of chemicals, from explosives to pharmaceuticals. Studies on the nitration of chloro- and bromo-benzenes, including those with methyl derivatives, have shown high ortho-directing trends, demonstrating the influence of substituents on reaction outcomes (Suzuki & Mori, 1994).

Sensing Applications

Compounds structurally related to 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol have been used as sensors for detecting ions in aqueous media. For instance, derivatives of 2-aminobenzothiazoles have been synthesized and demonstrated to act as sensitive and selective sensors for cyanide ions, with significant implications for environmental monitoring and safety (Elsafy et al., 2018).

Liquid Crystalline Properties

The study of liquid-crystalline properties of compounds containing alkyl, bromo, and nitro substituents sheds light on the molecular interactions and phase behaviors of such materials. These properties are critical for developing advanced materials used in displays, sensors, and other technologies (Okamoto et al., 1997).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVKOPJNZMQEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol

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